ヒポクレリンB

概要

説明

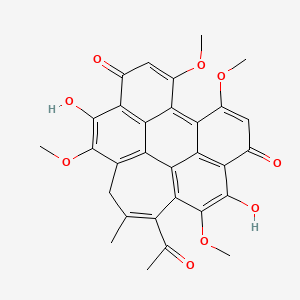

ヒポクレリンBは、ペリレンキノンファミリーに属する天然色素です。 主に、キノコであるHypocrella bambusaeおよびShiraia bambusicolaの菌核から単離されます . この化合物は、強力な光力学的特性により注目を集め、がんやウイルス感染症を含むさまざまな疾患の治療のための光力学療法において貴重な薬剤となっています .

科学的研究の応用

Hypocrellin B has a wide range of scientific research applications, including:

作用機序

ヒポクレリンBは、主にその光力学的特性を通じて作用します。 光に曝されると、this compoundは反応性酸素種(ROS)を生成し、標的細胞に細胞障害およびアポトーシスを誘導します . 分子標的としては、細胞膜、タンパク質、および核酸があり、細胞機能の破壊と最終的には細胞死につながります .

生化学分析

Biochemical Properties

Hypocrellin B is a photostable, efficient generator of singlet oxygen . It is a potent inhibitor of protein kinase C . The molecule interacts with various enzymes and proteins, influencing biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context, but generally involves binding to the active sites of enzymes or interacting with structural proteins .

Cellular Effects

Hypocrellin B has significant anti-tumor and anti-viral properties, as well as a strong photodynamic effect on malignant tumors, and human immunodeficiency virus type I (HIV-I) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The molecule’s effects on cells are largely due to its ability to generate singlet oxygen, which can cause damage to cellular structures and disrupt normal cellular processes .

Molecular Mechanism

The molecular mechanism of Hypocrellin B involves its ability to generate singlet oxygen when exposed to light . This singlet oxygen can then react with various biomolecules, leading to their oxidation and subsequent changes in their function . Hypocrellin B can also inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hypocrellin B can change over time. For example, the molecule’s emission intensity significantly decreases after about 30 minutes of exposure to white light . Additionally, the molecule’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Hypocrellin B can vary with different dosages in animal models . For instance, tumor response was observed at low light dose (12 J/cm2; 12 mW/cm2) at short drug-light intervals, suggesting that the tumor vasculature is a more sensitive target compared to the cellular compartment of the tumor .

Metabolic Pathways

Hypocrellin B is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, the molecule has been found to strongly activate the phenylalanine/flavonoid pathways .

Transport and Distribution

Hypocrellin B is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, the water solubility of Hypocrellin B was improved enormously, rendering its intravenous injection feasible without auxiliary solvent .

Subcellular Localization

The subcellular localization of Hypocrellin B was assessed by a confocal laser scanning microscope . It is found in various compartments or organelles within the cell, and its activity or function can be affected by its localization .

準備方法

合成経路と反応条件

ヒポクレリンBは、化学合成やバイオテクノロジー的手法など、さまざまな方法で合成することができます。一般的な方法の1つは、Shiraia bambusicolaを制御された条件下で発酵させることです。 発酵プロセスは、温度、pH、および栄養素の利用可能性などの要因を操作することで、this compoundの収量を向上させるように最適化されています .

工業生産方法

工業的には、this compoundは、Shiraia属を用いた沈没発酵により生産されます。この方法は、そのスケーラビリティと費用対効果の高さから好まれています。 発酵プロセスには、大型バイオリアクターでの菌糸体の培養と、その後の化合物の抽出および精製が含まれます .

化学反応の分析

反応の種類

ヒポクレリンBは、以下の化学反応を含むさまざまな化学反応を起こします。

酸化: This compoundは酸化されて反応性酸素種(ROS)を生成することができ、これはその光力学的活性にとって重要です.

一般的な試薬と条件

形成される主な生成物

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

ヒポクレリンBは、ヒポクレリンA、ヒポクレリンD、シラジアクロームAなどの他の化合物を含むペリレンキノンファミリーの一部です . これらの化合物と比較して、this compoundは独自の光力学的特性を示し、反応性酸素種(ROS)を生成し、細胞アポトーシスを誘導する上で特に効果的です . これらの化合物の構造の違いは、それぞれ異なる光力学的活性と治療の可能性に寄与しています .

類似化合物

- ヒポクレリンA

- ヒポクレリンD

- シラジアクロームA

- ヒポマイシンA

- ヒポマイシンC

- ヒポマイシンE

This compoundは、その強力な光力学的活性と科学研究および医学における幅広い応用によって際立っています。

特性

CAS番号 |

123940-54-5 |

|---|---|

分子式 |

C30H24O9 |

分子量 |

528.5 g/mol |

IUPAC名 |

19-acetyl-12,13-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,17,19,22-decaene-5,21-dione |

InChI |

InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,33,35H,7H2,1-6H3 |

InChIキー |

UDXPRXYOPQPNFT-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

正規SMILES |

CC1=C2C3=C(C4=C5C6=C3C(=C(C(=C(C6=CC(=C5C(=CC4=O)OC)OC)O)O)OC)C1)C(=O)C(=C2C(=O)C)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hypocrellin B; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hypocrellin b primarily targets mitochondria [, , ], the energy powerhouses of cells. It also demonstrates activity in other subcellular organelles including lysosomes, the endoplasmic reticulum, and the Golgi apparatus []. Upon light activation, hypocrellin b generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals [, , , , ]. These ROS induce oxidative stress, leading to mitochondrial damage, characterized by mitochondrial swelling, loss of cristae (the folds within mitochondria), and mitochondrial membrane potential collapse [, ]. This damage disrupts cellular energy production and ultimately leads to cell death via apoptosis [, , , , ].

A: Yes, studies have shown that photodynamic therapy with hypocrellin b can also inhibit cancer cell adhesion and migration []. These effects are crucial in limiting cancer progression and metastasis.

ANone: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases and literature dedicated to the structural elucidation of hypocrellin b.

A: Yes, several studies utilize spectroscopic techniques to characterize hypocrellin b and its interactions. UV-Vis spectroscopy is frequently employed to study the absorption properties of hypocrellin b and its derivatives [, , , , , ]. Researchers use fluorescence spectroscopy to investigate the interaction of hypocrellin b with biomolecules like collagen [, ] and DNA [, ]. Additionally, electron paramagnetic resonance (EPR) spectroscopy helps elucidate the generation of reactive oxygen species by hypocrellin b upon light activation [, , , ].

A: Hypocrellin b's stability is influenced by factors like solvent polarity, oxygen presence, and light exposure [, ]. Its stability is enhanced when incorporated into delivery systems like liposomes [, , ].

A: Formulating hypocrellin b into nanoparticles, such as those using apoferritin [] or incorporating it into liposomes [, , ], improves its delivery and enhances its photodynamic efficacy.

A: While primarily studied for its photodynamic properties, one study explored the potential of hypocrellin b grafted onto activated carbon as a photocatalyst for the oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light []. This research suggests the possibility of broader applications of hypocrellin b in photocatalysis, though further investigation is needed.

ANone: The provided research articles primarily focus on experimental investigations of hypocrellin b. There is a lack of information regarding the use of computational chemistry and modeling approaches to study hypocrellin b in the provided abstracts.

A: Introducing different substituents on the hypocrellin b core structure significantly alters its photophysical and photochemical properties. For instance, amino-substituted hypocrellin b derivatives exhibit enhanced red absorptivities and strong singlet oxygen generation capabilities, making them promising candidates for photodynamic therapy []. Similarly, brominated hypocrellin b derivatives demonstrate higher yields of active intermediates like hydroxyl radicals, further highlighting the impact of structural modifications on photodynamic activity [].

A: Yes, the peri-hydroxylated perylenequinone structure of hypocrellin b is essential for its photodynamic activity []. Modifications to this core structure can significantly impact its ability to generate reactive oxygen species upon light activation.

A: Encapsulating hypocrellin b into delivery systems like liposomes [, , ] or complexing it with cyclodextrins [] significantly improves its water solubility and stability, leading to enhanced bioavailability.

ANone: The provided abstracts primarily focus on the scientific aspects of hypocrellin b and lack information regarding SHE regulations. Consult relevant regulatory guidelines and safety data sheets for information on safe handling and disposal practices.

A: Studies using radiolabeled hypocrellin b show that it is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection []. This rapid clearance suggests a potential for minimal systemic toxicity.

A: Encapsulating hypocrellin b in liposomes alters its biodistribution, enhancing its accumulation in tumor tissues compared to free hypocrellin b [, ].

A: Researchers employ various cancer cell lines, including human ovarian cancer HO-8910 cells [, ], human hepatocellular carcinoma HepG2 cells [], human nasopharyngeal carcinoma CNE2 cells [], and human gastric adenocarcinoma BGC-823 cells [, ], to investigate hypocrellin b's photodynamic efficacy in vitro. In vivo studies utilize mouse models bearing tumors [, ] to evaluate the therapeutic potential of hypocrellin b-mediated photodynamic therapy.

A: Yes, hypocrellin b-mediated sonodynamic therapy shows promise in reversing multidrug resistance in doxorubicin-resistant SGC7901/ADR cells []. This effect is linked to the downregulation of P-glycoprotein (P-gp) expression, a protein responsible for pumping drugs out of cancer cells, thereby restoring their sensitivity to chemotherapy [].

ANone: The provided research articles primarily focus on the therapeutic potential of hypocrellin b and lack comprehensive information on its toxicity and long-term effects. Further research is necessary to fully elucidate its safety profile.

A: Formulating hypocrellin b into nanoparticles [] or encapsulating it within liposomes [, , ] enhances its delivery to specific targets, improving its therapeutic efficacy. These delivery systems can be further modified for active targeting by conjugating them with specific ligands that bind to receptors overexpressed on target cells.

ANone: The provided research articles primarily focus on the therapeutic mechanisms and efficacy of hypocrellin b and lack information regarding specific biomarkers and diagnostic applications.

A: Spectrophotometry is a key method for quantifying hypocrellin b, relying on its characteristic absorption properties [, ]. Researchers also utilize high-performance liquid chromatography (HPLC) to analyze and quantify hypocrellin b in complex mixtures [, ].

ANone: The provided research articles primarily focus on the biomedical applications of hypocrellin b and lack information regarding its environmental impact and degradation pathways.

A: Hypocrellin b exhibits poor water solubility, limiting its bioavailability [, ]. This limitation necessitates the use of formulation strategies like liposomes or cyclodextrin complexation to enhance its solubility and improve delivery [, ].

ANone: The provided abstracts do not offer detailed information on the validation of analytical methods used for hypocrellin b quantification.

ANone: The provided research articles primarily focus on the scientific aspects of hypocrellin b and lack information regarding specific quality control and assurance measures.

ANone: The provided research articles primarily focus on the photodynamic effects of hypocrellin b and do not provide information regarding its potential immunogenicity or ability to elicit immunological responses.

A: One study highlights that hypocrellin b-mediated sonodynamic therapy can downregulate P-glycoprotein (P-gp) expression []. P-gp is a crucial drug efflux transporter responsible for multidrug resistance in cancer cells. This downregulation by hypocrellin b suggests its potential to modulate drug transporter activity and overcome resistance mechanisms.

ANone: The provided research articles do not delve into the potential interactions of hypocrellin b with drug-metabolizing enzymes. Further investigation is needed to assess its potential to induce or inhibit these enzymes.

ANone: The provided research articles focus on the photodynamic effects and therapeutic potential of hypocrellin b. Further research is needed to fully understand its biocompatibility and biodegradability.

A: While the provided research articles primarily focus on hypocrellin b, they occasionally mention other photosensitizers like hematoporphyrin derivatives []. Comparing the performance, cost, and impact of hypocrellin b with alternative photosensitizers requires further research and analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。